Cas no 2228389-58-8 (4-(2,5-dihydroxyphenyl)butanal)

4-(2,5-Dihydroxyphenyl)butanal is a phenolic aldehyde compound featuring both hydroxyl and aldehyde functional groups on a phenylbutane backbone. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of two hydroxyl groups enhances its reactivity in electrophilic substitution and oxidation reactions, while the aldehyde group offers versatility in condensation and nucleophilic addition reactions. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to form stable intermediates. High purity grades are available to ensure consistent performance in research and industrial applications.
4-(2,5-dihydroxyphenyl)butanal structure
2228389-58-8 structure
商品名:4-(2,5-dihydroxyphenyl)butanal
CAS番号:2228389-58-8
MF:C10H12O3
メガワット:180.200483322144
CID:6369265
PubChem ID:165716926

4-(2,5-dihydroxyphenyl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(2,5-dihydroxyphenyl)butanal
    • EN300-1763986
    • 2228389-58-8
    • インチ: 1S/C10H12O3/c11-6-2-1-3-8-7-9(12)4-5-10(8)13/h4-7,12-13H,1-3H2
    • InChIKey: GCMSJJIEIMQRET-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC(=CC=1CCCC=O)O

計算された属性

  • せいみつぶんしりょう: 180.078644241g/mol
  • どういたいしつりょう: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 57.5Ų

4-(2,5-dihydroxyphenyl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1763986-0.05g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
0.05g
$1080.0 2023-09-20
Enamine
EN300-1763986-5.0g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
5g
$3728.0 2023-06-03
Enamine
EN300-1763986-0.5g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
0.5g
$1234.0 2023-09-20
Enamine
EN300-1763986-2.5g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
2.5g
$2520.0 2023-09-20
Enamine
EN300-1763986-5g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
5g
$3728.0 2023-09-20
Enamine
EN300-1763986-1g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
1g
$1286.0 2023-09-20
Enamine
EN300-1763986-10g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
10g
$5528.0 2023-09-20
Enamine
EN300-1763986-0.1g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
0.1g
$1131.0 2023-09-20
Enamine
EN300-1763986-0.25g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
0.25g
$1183.0 2023-09-20
Enamine
EN300-1763986-10.0g
4-(2,5-dihydroxyphenyl)butanal
2228389-58-8
10g
$5528.0 2023-06-03

4-(2,5-dihydroxyphenyl)butanal 関連文献

4-(2,5-dihydroxyphenyl)butanalに関する追加情報

Chemical Profile of 4-(2,5-dihydroxyphenyl)butanal (CAS No. 2228389-58-8)

4-(2,5-dihydroxyphenyl)butanal, identified by the Chemical Abstracts Service Number (CAS No.) 2228389-58-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative, featuring a butanal backbone substituted with a 2,5-dihydroxyphenyl group, has garnered attention due to its structural uniqueness and potential biological activities. The presence of hydroxyl groups in the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.

The compound’s molecular structure consists of a four-carbon aldehyde chain connected to a phenyl ring with hydroxyl substituents at the 2 and 5 positions. This configuration imparts both lipophilic and hydrophilic characteristics, facilitating its interaction with various biological targets. The aldehyde group (-CHO) is particularly noteworthy, as it serves as a versatile functional handle for further chemical modifications, such as condensation reactions to form Schiff bases or oxidation to yield carboxylic acids.

In recent years, 4-(2,5-dihydroxyphenyl)butanal has been studied for its potential applications in drug discovery and medicinal chemistry. Its structural motif resembles several natural products and bioactive molecules known for their antioxidant, anti-inflammatory, and antimicrobial properties. The dihydroxyphenyl moiety is particularly relevant, as it is commonly found in flavonoids and other polyphenolic compounds that have demonstrated significant health benefits.

One of the most compelling areas of research involving 4-(2,5-dihydroxyphenyl)butanal is its role as a precursor in synthesizing novel therapeutic agents. Researchers have explored its utility in generating derivatives with enhanced pharmacological profiles. For instance, by introducing additional functional groups or complexing it with metal ions, new compounds with targeted biological activities can be developed. These derivatives may exhibit improved solubility, stability, or bioavailability compared to their parent compound.

Moreover, the compound’s reactivity makes it an attractive candidate for studying enzyme inhibition mechanisms. The aldehyde group can act as a substrate or inhibitor for various enzymes involved in metabolic pathways. By investigating how 4-(2,5-dihydroxyphenyl)butanal interacts with these enzymes, scientists can gain insights into potential therapeutic interventions for metabolic disorders or inflammatory conditions. Preliminary studies have suggested that derivatives of this compound may modulate the activity of enzymes such as lipoxygenases and cyclooxygenases, which are implicated in oxidative stress and inflammation.

The synthesis of 4-(2,5-dihydroxyphenyl)butanal itself presents an interesting challenge due to the need to introduce the dihydroxyphenyl group while preserving the integrity of the aldehyde functionality. Advanced synthetic methodologies, including catalytic hydrogenation and selective oxidation reactions, have been employed to achieve this goal. These techniques not only enhance yield but also minimize unwanted byproducts, ensuring the purity required for pharmaceutical applications.

Recent advancements in computational chemistry have further accelerated the study of 4-(2,5-dihydroxyphenyl)butanal. Molecular modeling and quantum mechanical calculations allow researchers to predict the compound’s behavior in various environments and assess its potential interactions with biological targets. These simulations provide valuable insights into structure-activity relationships (SARs), guiding the design of more effective derivatives.

In conclusion,4-(2,5-dihydroxyphenyl)butanal (CAS No. 2228389-58-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis and further derivatization offer opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,its significance in medicinal chemistry is expected to grow.

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